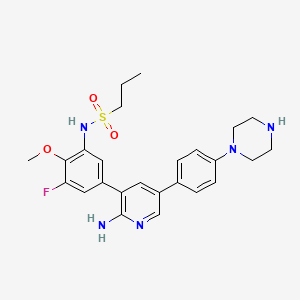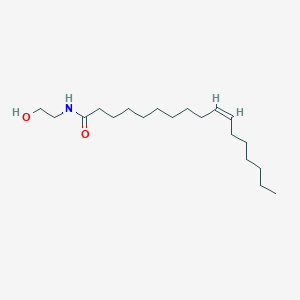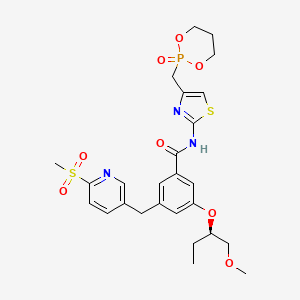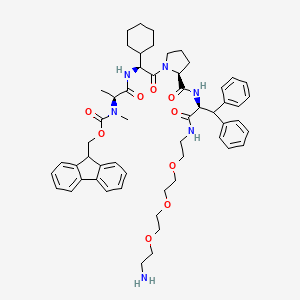
cIAP1 Ligand-Linker Conjugates 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cIAP1 Ligand-Linker Conjugates 7 is a chemical compound that incorporates a cIAP ligand for the E3 ubiquitin ligase and a PROTAC linker. This compound is utilized in the design of PROTAC degraders, which are molecules that can selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system.
Métodos De Preparación
The synthesis of cIAP1 Ligand-Linker Conjugates 7 involves the incorporation of a cIAP ligand for the E3 ubiquitin ligase and a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared using advanced chemical synthesis techniques, ensuring high purity and reproducibility.
Análisis De Reacciones Químicas
cIAP1 Ligand-Linker Conjugates 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
cIAP1 Ligand-Linker Conjugates 7 has a wide range of scientific research applications, including:
Chemistry: Used in the design of PROTAC degraders, which are valuable tools for studying protein function and regulation.
Biology: Employed in the study of protein degradation pathways and the ubiquitin-proteasome system.
Industry: Utilized in the development of new therapeutic agents and research tools.
Mecanismo De Acción
cIAP1 Ligand-Linker Conjugates 7 exerts its effects by recruiting target proteins to the ubiquitin-proteasome system for degradation. The compound binds to the E3 ubiquitin ligase through the cIAP ligand, facilitating the ubiquitination and subsequent degradation of the target protein. This process involves several molecular targets and pathways, including the ubiquitin-proteasome system and various signaling pathways.
Comparación Con Compuestos Similares
cIAP1 Ligand-Linker Conjugates 7 is unique in its ability to selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system. Similar compounds include other PROTAC degraders that utilize different ligands and linkers to achieve protein degradation. Some of these similar compounds are:
- E3 ligase Ligand-Linker Conjugates 44
- SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers)
These compounds share similar mechanisms of action but differ in their specific ligands and linkers, which can affect their selectivity and efficacy.
Propiedades
Fórmula molecular |
C55H70N6O9 |
|---|---|
Peso molecular |
959.2 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[[(2S)-1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-1-oxo-3,3-diphenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C55H70N6O9/c1-38(60(2)55(66)70-37-46-44-25-14-12-23-42(44)43-24-13-15-26-45(43)46)51(62)58-49(41-21-10-5-11-22-41)54(65)61-30-16-27-47(61)52(63)59-50(48(39-17-6-3-7-18-39)40-19-8-4-9-20-40)53(64)57-29-32-68-34-36-69-35-33-67-31-28-56/h3-4,6-9,12-15,17-20,23-26,38,41,46-50H,5,10-11,16,21-22,27-37,56H2,1-2H3,(H,57,64)(H,58,62)(H,59,63)/t38-,47-,49-,50-/m0/s1 |
Clave InChI |
IXEPIBNBKCHKHM-QKZVIGRASA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCN)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
SMILES canónico |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCN)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11936462.png)
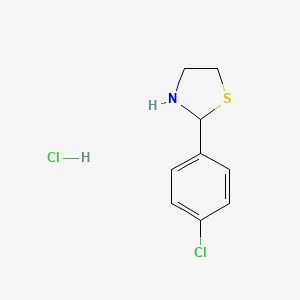
![N-((1R)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide](/img/structure/B11936475.png)
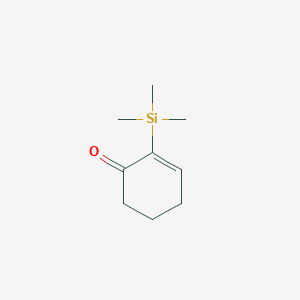
![2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B11936489.png)
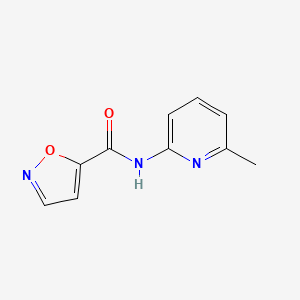
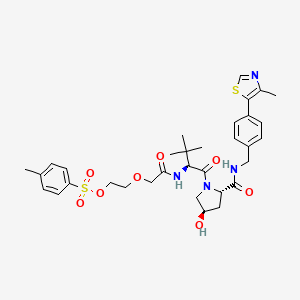
![(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid](/img/structure/B11936501.png)

![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11936509.png)
![{[3,5-Bis(trifluoromethyl)phenyl]amino}[benzylamino]methane-1-thione](/img/structure/B11936511.png)
